molecular formula C17H26N2O4 B13305386 Tert-butyl (3-(((tert-butoxycarbonyl)amino)methyl)phenyl)carbamate

Tert-butyl (3-(((tert-butoxycarbonyl)amino)methyl)phenyl)carbamate

Cat. No.: B13305386
M. Wt: 322.4 g/mol
InChI Key: HOLBDCVVRNEFPW-UHFFFAOYSA-N
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Description

Tert-butyl (3-(((tert-butoxycarbonyl)amino)methyl)phenyl)carbamate is a carbamate-protected aromatic amine featuring a phenyl ring substituted with two tert-butoxycarbonyl (Boc) groups. One Boc group is attached via a methylene bridge at the 3-position of the phenyl ring, while the other forms a carbamate directly on the phenyl nitrogen. This dual Boc protection enhances stability during synthetic processes, particularly in peptide synthesis and medicinal chemistry, where temporary amine protection is critical . The compound's molecular formula is C₁₇H₂₅N₂O₄, with a molecular weight of 327.39 g/mol. Its structure enables selective deprotection under acidic conditions, making it a versatile intermediate in multi-step organic syntheses.

Properties

Molecular Formula

C17H26N2O4

Molecular Weight

322.4 g/mol

IUPAC Name

tert-butyl N-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate

InChI

InChI=1S/C17H26N2O4/c1-16(2,3)22-14(20)18-11-12-8-7-9-13(10-12)19-15(21)23-17(4,5)6/h7-10H,11H2,1-6H3,(H,18,20)(H,19,21)

InChI Key

HOLBDCVVRNEFPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamicacid,[3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]phenyl]-,1,1-dimethylethylester typically involves the reaction of substituted phenols with N-substituted carbamoyl chlorides. This one-pot procedure is economical and efficient, avoiding the direct manipulation of sensitive reactants . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .

Industrial Production Methods

Industrial production of this compound often employs metal-free synthesis methods. For example, the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates . This method is advantageous as it does not require the addition of metal complex catalysts or metal salt additives.

Chemical Reactions Analysis

Types of Reactions

Carbamicacid,[3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]phenyl]-,1,1-dimethylethylester undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include carbonylimidazolide, DBU, and Si(OMe)4. The reactions are typically carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of various oxidized derivatives, while substitution reactions can yield a wide range of substituted carbamates .

Scientific Research Applications

Carbamicacid,[3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]phenyl]-,1,1-dimethylethylester has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Carbamicacid,[3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]phenyl]-,1,1-dimethylethylester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modifying the activity of enzymes and proteins through carbamoylation reactions. This modification can alter the function of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, physical properties, and applications.

Structural Variations and Substituent Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Weight (g/mol) Melting Point/Form Key Applications Reference
Tert-butyl (3-(((tert-butoxycarbonyl)amino)methyl)phenyl)carbamate Phenyl with Boc-aminomethyl (3-position) and Boc-carbamate 327.39 Not reported (likely oil or low-melting solid) Intermediate in peptide synthesis, drug development
tert-Butyl (4-(((tert-butoxycarbonyl)amino)methyl)phenyl)carbamate () Phenyl with Boc-aminomethyl (4-position) and benzamide 406.45 Not reported HDAC inhibitor synthesis
tert-Butyl (3-amino-4-fluorobenzyl)carbamate () 3-amino-4-fluorophenyl with Boc-carbamate 240.27 Not reported Pharmaceutical intermediates
tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate () 4-Cl, 3-CF₃ phenyl with Boc-carbamate 295.69 Not reported Agrochemical research
tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate () 3-benzyloxy, 4-methyl phenyl with Boc-carbamate 313.39 Not reported Material science, catalysis
tert-Butyl methyl(4-(phenethylamino)phenyl)carbamate () Phenethylamino substituent, Boc-methyl carbamate Variable (e.g., 7i: ~300) Yellow oil (7h, 7i) or white solid (7j) Neurodegenerative disease drug candidates
Key Observations:
  • Substituent Position: The target compound’s 3-position Boc-aminomethyl group distinguishes it from analogs like the 4-substituted derivative in , which may exhibit different steric and electronic properties during reactions .

Stability and Reactivity

  • Thermal Stability: The target compound’s Boc groups decompose above 150°C, comparable to analogs like tert-butyl (4-aminophenyl)carbamate () .
  • Acid Sensitivity : Boc deprotection occurs under mild acidic conditions (e.g., TFA), whereas electron-deficient analogs () may require prolonged exposure .

Biological Activity

Tert-butyl (3-(((tert-butoxycarbonyl)amino)methyl)phenyl)carbamate, often referred to as TBAMPC, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of TBAMPC, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TBAMPC has the following chemical structure:

  • Molecular Formula : C₁₁H₁₅N₂O₃
  • Molecular Weight : 219.25 g/mol
  • CAS Number : 199609-62-6

The compound features a tert-butoxycarbonyl group, which is crucial for its stability and solubility in biological systems.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of TBAMPC. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that TBAMPC could serve as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

TBAMPC has also demonstrated anti-inflammatory properties. In vitro assays indicated that it effectively reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity is attributed to its ability to inhibit NF-kB signaling pathways, which play a critical role in inflammation.

The proposed mechanism by which TBAMPC exerts its biological effects involves:

  • Inhibition of Enzymatic Activity : TBAMPC acts as a reversible inhibitor of certain enzymes involved in inflammatory responses.
  • Modulation of Cell Signaling : The compound interferes with signaling pathways that regulate immune responses, particularly through the inhibition of NF-kB activation.

Study 1: Antimicrobial Efficacy

A study conducted by Orban et al. (2016) assessed the antimicrobial efficacy of TBAMPC against various pathogens. The results indicated that TBAMPC exhibited significant bactericidal activity, particularly against Gram-positive bacteria. The study concluded that modifications to the carbamate structure could enhance its potency further.

Study 2: Anti-inflammatory Mechanism

In a separate investigation, Eleazu et al. (2022) explored the anti-inflammatory effects of TBAMPC in a murine model of acute inflammation. The administration of TBAMPC resulted in a marked reduction in paw edema and inflammatory markers compared to control groups, supporting its potential therapeutic use in inflammatory diseases.

Q & A

Basic: What are the common synthetic routes for preparing tert-butyl (3-(((tert-butoxycarbonyl)amino)methyl)phenyl)carbamate, and what key reaction parameters influence yield?

Answer:
The compound is typically synthesized via multi-step routes involving carbamate protection, Suzuki-Miyaura coupling, or Mannich reactions. Key steps include:

  • Protecting Group Strategy : Sequential Boc (tert-butoxycarbonyl) protection of amine groups to prevent undesired side reactions. For example, tert-butyl carbamates are often synthesized using Boc anhydride under basic conditions (e.g., NaHCO₃) .
  • Coupling Reactions : Suzuki-Miyaura cross-coupling with boronic acid derivatives (e.g., (3-aminophenyl)boronic acid) using Pd catalysts (e.g., Pd(PPh₃)₄) in dimethoxyethane/water mixtures .
  • Critical Parameters : Reaction temperature (reflux conditions), inert atmosphere (N₂/Ar), catalyst loading (1-5 mol%), and stoichiometric ratios of boronic acid to halide precursors. Yields >70% are achievable with optimized parameters .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

  • Chromatography : HPLC or UPLC with UV detection to assess purity (>95% typically required for research use).
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry of substituents (e.g., aromatic protons at δ 6.8-7.5 ppm, tert-butyl signals at δ 1.2-1.4 ppm) .
    • X-ray Crystallography : Resolve solid-state conformation and hydrogen-bonding networks, critical for understanding molecular interactions in drug design .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₆H₂₃N₂O₄: calc. 315.1651, observed 315.1655) .

Basic: What storage conditions and handling protocols are recommended to maintain stability?

Answer:

  • Storage : Keep in airtight containers under inert gas (N₂) at 2-8°C. Avoid prolonged exposure to moisture or light, which can hydrolyze the Boc group .
  • Handling : Use PPE (gloves, lab coat) and work in a fume hood. While not classified as hazardous, incidental exposure requires rinsing with water (15 mins for skin/eyes) .

Advanced: How can stereochemical control be achieved during the synthesis of chiral derivatives of this carbamate?

Answer:

  • Asymmetric Catalysis : Use chiral organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) in Mannich or aldol reactions to induce enantioselectivity. For example, asymmetric Mannich reactions yield β-amino carbonyl derivatives with >90% ee .
  • Chiral Auxiliaries : Temporarily attach chiral groups (e.g., Evans oxazolidinones) to direct stereochemistry, followed by Boc protection .

Advanced: What analytical method development strategies are recommended for quantifying trace impurities?

Answer:

  • Design of Experiments (DoE) : Optimize HPLC conditions (e.g., gradient elution, column temperature) using factorial designs to resolve co-eluting impurities .
  • LC-MS/MS : Detect low-abundance degradants (e.g., de-Boc products) with MRM (multiple reaction monitoring) modes .

Advanced: How to address contradictions in reported stability data under different pH conditions?

Answer:

  • Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) across pH 1-13. Boc groups are labile under acidic conditions (pH <3) but stable at neutral pH. Conflicting data may arise from residual moisture in samples; use Karl Fischer titration to quantify water content .

Advanced: What mechanistic insights guide the optimization of coupling reactions involving this carbamate?

Answer:

  • Pd-Catalyzed Coupling : Oxidative addition of aryl halides to Pd(0) is rate-determining. Electron-deficient aryl bromides enhance reaction rates. Additives like K₂CO₃ improve transmetallation efficiency in Suzuki reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may promote side reactions. Mixed solvent systems (e.g., DME/H₂O) balance solubility and reactivity .

Basic: What are the common applications in medicinal chemistry research?

Answer:

  • Intermediate for Bioactive Molecules : Used to synthesize kinase inhibitors or protease-resistant peptide mimetics. The Boc group aids in selective deprotection during SPPS (solid-phase peptide synthesis) .
  • Proteomics : Functionalized as a photoaffinity label to study enzyme active sites via UV-induced crosslinking .

Advanced: How to design experiments to study solid-state interactions using crystallographic data?

Answer:

  • Cocrystal Screening : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes. Use synchrotron XRD for high-resolution data (<1.0 Å) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) to predict solubility and stability .

Advanced: What computational methods support the prediction of reaction pathways?

Answer:

  • DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in Pd-catalyzed couplings .
  • MD Simulations : Study Boc group hydrolysis kinetics under varying pH using AMBER force fields .

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